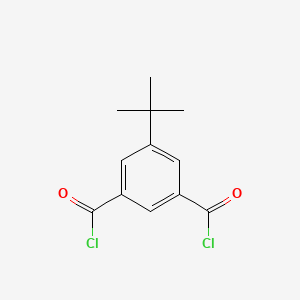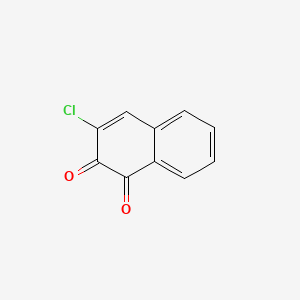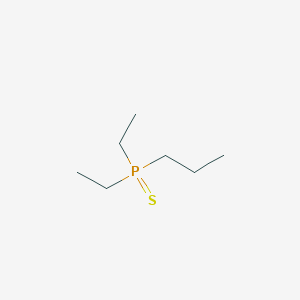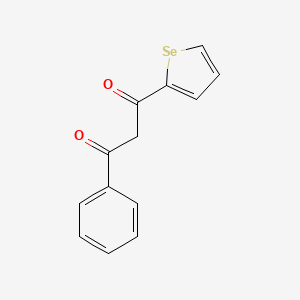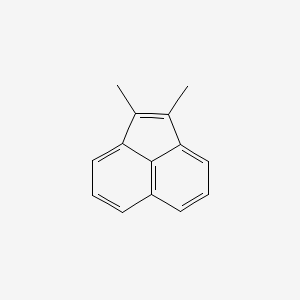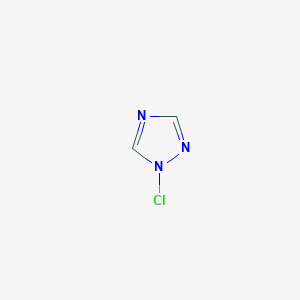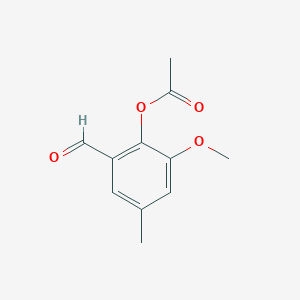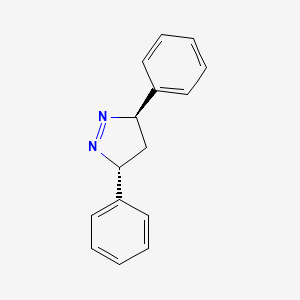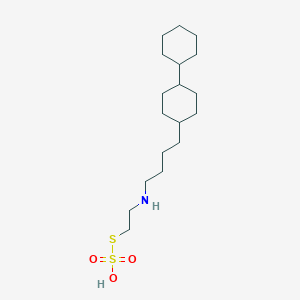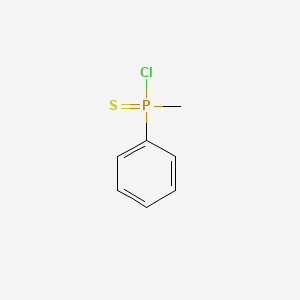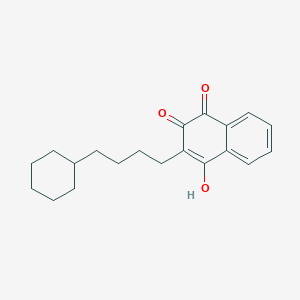![molecular formula C26H18O4 B14720411 ([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone] CAS No. 20837-33-6](/img/structure/B14720411.png)
([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bis(4-hydroxybenzoyl)-1,1’-biphenyl is an organic compound with a complex structure consisting of two benzoyl groups attached to a biphenyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(4-hydroxybenzoyl)-1,1’-biphenyl typically involves the condensation of 4-hydroxybenzoyl chloride with biphenyl. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 2,2’-Bis(4-hydroxybenzoyl)-1,1’-biphenyl may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-quality products.
化学反応の分析
Types of Reactions
2,2’-Bis(4-hydroxybenzoyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in different hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted biphenyl compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,2’-Bis(4-hydroxybenzoyl)-1,1’-biphenyl has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism of action of 2,2’-Bis(4-hydroxybenzoyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Bisphenol A: A well-known compound with similar structural features but different applications and properties.
2,2’-Bis(4-hydroxyphenyl)propane: Another related compound with distinct chemical and physical properties.
Uniqueness
2,2’-Bis(4-hydroxybenzoyl)-1,1’-biphenyl is unique due to its specific structural arrangement and the presence of two benzoyl groups
特性
CAS番号 |
20837-33-6 |
|---|---|
分子式 |
C26H18O4 |
分子量 |
394.4 g/mol |
IUPAC名 |
[2-[2-(4-hydroxybenzoyl)phenyl]phenyl]-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C26H18O4/c27-19-13-9-17(10-14-19)25(29)23-7-3-1-5-21(23)22-6-2-4-8-24(22)26(30)18-11-15-20(28)16-12-18/h1-16,27-28H |
InChIキー |
ISWIZDJVARGMAJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


